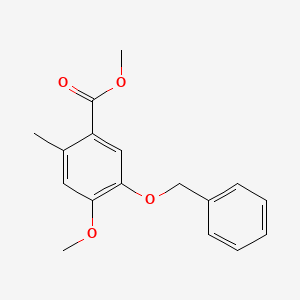

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

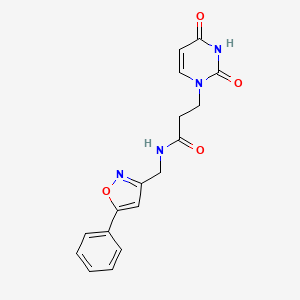

Compounds with benzyloxy and methoxy groups are often used in organic synthesis. They can act as protecting groups for reactive hydroxyl groups in synthetic schemes .

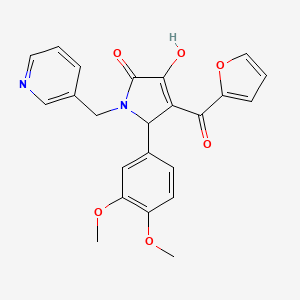

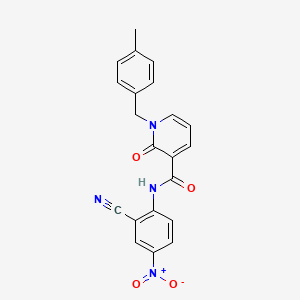

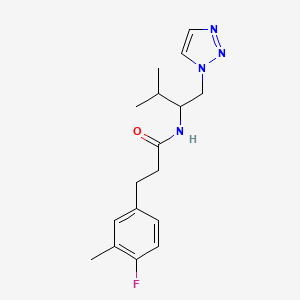

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

Benzylic positions in organic compounds are often reactive towards both electrophilic and nucleophilic reactions . They can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

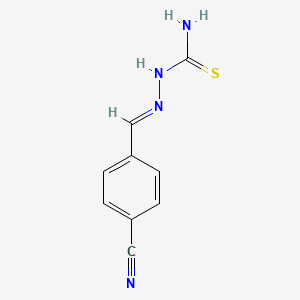

Antifungal Activity

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate has been investigated for its antifungal properties. In a study by Nimbalkar et al., a series of Mannich bases derived from this compound demonstrated promising antifungal activity against several human pathogenic fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . These findings suggest that this compound could serve as a scaffold for designing potent antifungal drugs.

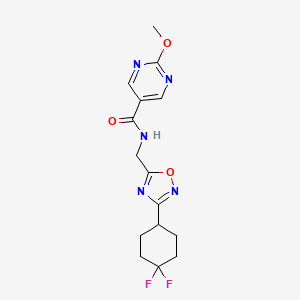

Molecular Docking Studies

In the same study, molecular docking analyses were performed to understand the binding interactions of derivatives of Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate. Notably, compounds 6c, 6f, and 6i showed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for ergosterol biosynthesis in fungal cells, making it an attractive target for antifungal drug development .

Green Chemistry Synthesis

The compound was synthesized using green chemistry tools, including molecular sieves and sonication. This environmentally friendly approach highlights its potential for sustainable synthesis methods .

Structural Characterization

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate was characterized using spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, NOESY, and HSQC. These techniques confirmed its structure and purity .

Benzimidazole Fungicides

While not directly related to this compound, it’s worth noting that benzimidazole fungicides play a crucial role in agriculture. These compounds inhibit fungal cell division by disrupting microtubule assembly. Although Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate is not a benzimidazole, understanding its antifungal properties contributes to the broader field of fungicide research .

Conclusion

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate holds promise as an antifungal agent and offers opportunities for further optimization and drug development. Its green synthesis approach and structural characterization enhance its appeal for scientific investigations. Researchers can explore its potential in combating fungal infections and contribute to the advancement of antifungal therapies.

Urja D. Nimbalkar et al., “Ultrasound- and Molecular Sieves-Assisted Synthesis, Molecular Docking and Antifungal Evaluation of 5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones,” Molecules, 21(5), 484 (2016). Read more Santosh G. Tupe et al., “Synthesis and Analytical Characterization of Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate,” Molbank, 2024(2), M1806 (2024). Read more Research Progress on Benzimidazole Fungicides: A Review. Molecules, 29(6), 1218 (2024). Read more

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-methoxy-2-methyl-5-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12-9-15(19-2)16(10-14(12)17(18)20-3)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZSADMUGDIIDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)OCC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)

![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)